2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)12-11(10-4-2-1-3-5-10)15-14(20-12)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBQZSUJYCGPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480114 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188679-21-2 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine and phenyl groups under controlled conditions. One common method includes the condensation of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with morpholine and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor plays a crucial role in regulating neurotransmitter systems, making the compound potentially useful for treating various neurological and psychiatric disorders. It has shown promise in addressing conditions such as:
- Depression
- Anxiety Disorders
- Bipolar Disorder
- Attention Deficit Hyperactivity Disorder (ADHD)
- Psychotic Disorders (e.g., schizophrenia)
- Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease)
The pharmacological profile suggests its utility in managing stress-related disorders, addiction, and metabolic disorders like diabetes and obesity .
2. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. The compound's thiazole ring structure is associated with activity against various bacterial strains, including multidrug-resistant organisms. For instance, derivatives similar to 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid have shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-intermediate Staphylococcus aureus (VISA)
- Vancomycin-resistant Staphylococcus aureus (VRSA)
The mechanism of action often involves inhibition of cell wall synthesis, making these compounds valuable in the fight against antibiotic resistance .
Case Study 1: Neuropharmacological Research
A study investigated the efficacy of this compound in animal models of depression and anxiety. The results indicated a significant reduction in depressive behaviors and anxiety-like symptoms compared to control groups. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in its therapeutic effects .
Case Study 2: Antimicrobial Efficacy
In another study, a series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. This underscores the potential of these compounds in developing new antimicrobial agents .
Data Tables
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Neuropharmacology | Treatment for depression, anxiety, ADHD | Reduction in symptoms; modulation of neurotransmitters |
| Antimicrobial Activity | Inhibition of MRSA, VISA, VRSA | MIC values comparable to existing antibiotics |
| Metabolic Disorders | Potential treatment for diabetes and obesity | Improvement in metabolic parameters |
Mechanism of Action
The mechanism of action of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Key Observations :
- The morpholinyl group reduces lipophilicity (logP ~2.1) compared to aryl-substituted analogs (logP ≥3.0), favoring better aqueous solubility .
- Bromine or fluorine substituents increase molecular weight and may enhance target binding via halogen interactions .
- Triazole-based analogs exhibit distinct solubility profiles due to their nitrogen-rich core .
Research Findings and Implications
While direct studies on this compound are absent in the provided evidence, trends from analogous compounds suggest:
- Morpholine as a Bioavailability Enhancer : Morpholinyl groups improve membrane permeability and solubility, making the compound a candidate for oral drug development .
- Thiazole vs. Triazole Cores : Thiazole derivatives are more lipophilic than triazoles but offer sulfur-mediated interactions (e.g., with metal ions in enzyme active sites) .
Biological Activity
2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid is a compound characterized by its unique thiazole and morpholine rings. This structure contributes to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of protein functions, influencing various biological pathways including:
- Signal Transduction : Altering cellular communication pathways.
- Metabolic Regulation : Influencing metabolic processes within cells.
- Gene Expression : Modifying the expression levels of specific genes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The thiazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell functions.
Anticancer Activity
The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance its anticancer efficacy. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (skin cancer) | < 20 |
| This compound | U251 (glioblastoma) | < 30 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. The binding affinity of the compound to the active site of tyrosinase has been confirmed through docking studies, revealing competitive inhibition characteristics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Anticancer Potential : In a comparative study involving various thiazole derivatives, this compound exhibited superior cytotoxicity against melanoma and glioblastoma cell lines compared to other compounds in the series .
- Enzyme Interaction : Research demonstrated that modifications at the para position of the phenyl moiety significantly impacted the biological activity against tyrosinase, suggesting that strategic substitutions could enhance therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formylindole-2-carboxylic acid derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst (2.5–5 hours, ~100°C) yields structurally similar thiazole-carboxylic acids . Key parameters include:
- Catalyst : Sodium acetate (0.01–0.1 mol) to promote cyclization.
- Solvent : Acetic acid for solubility and proton exchange.
- Workup : Precipitation upon cooling, followed by recrystallization (e.g., DMF/acetic acid mixtures).
Table 1 : Synthetic Conditions Comparison
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-formylindole-2-carboxylic acid | NaOAc | Acetic acid | 3 | 65–75 | |
| 2-aminothiazol-4(5H)-one | NaOAc | Acetic acid | 5 | 70–80 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., morpholinyl protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- HPLC : Assess purity (>95%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., m/z 318.32 for C₁₅H₁₄N₂O₃S) .
Advanced Research Questions
Q. How can computational models predict the reactivity of the morpholinyl group in this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searches to simulate nucleophilic substitution or oxidation pathways. For example:
- Oxidation : Predict oxidation of the morpholinyl group using Fukui indices to identify reactive sites .
- Substitution : Model nucleophilic attack at the morpholine sulfur using transition-state calculations .
Table 2 : Computational Predictions for Morpholinyl Reactivity
| Reaction Type | Predicted Site | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Oxidation | N-atom | 25–30 | |
| Substitution | S-atom | 18–22 |
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., dimerization products or incomplete cyclization).
- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software) .
- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl or thiol intermediates during reflux .
Q. How does the electronic nature of substituents influence the thiazole ring's stability?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -COOH) stabilize the thiazole via resonance, while electron-donating groups (e.g., -OCH₃) may reduce ring stability .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to electrophilic attack .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar synthetic procedures?
- Methodological Answer :
- Parameter Screening : Use factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and solvent ratio .
- Reproducibility Checks : Ensure consistent drying of solvents (e.g., acetic acid) and purity of precursors (e.g., ≤1% H₂O by Karl Fischer titration) .
Key Tables for Reference
Table 3 : Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃S | |
| Molecular Weight | 318.32 g/mol | |
| Melting Point | 247–251°C (hydrochloride) |
Table 4 : Common Side Reactions and Mitigation
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Incomplete cyclization | Prolong reflux (up to 5 h) | |
| Morpholinyl oxidation | Use inert atmosphere (N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
